molecular formula C11H15N3O2 B12982837 (S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one

(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one

Cat. No.: B12982837
M. Wt: 221.26 g/mol
InChI Key: YKOXIJUVGBARRQ-QMMMGPOBSA-N
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Description

(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one is a seven-membered heterocyclic compound. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing in ethanol with pyridine as a catalyst. The configuration at the C=N double bond is determined by X-ray crystallography .

Industrial Production Methods

Industrial production methods for this compound often involve one-pot synthesis techniques. These methods are advantageous due to their efficiency and ability to produce high yields. One-pot synthesis involves the expansion of benzo-fused carbo- and heterocycles, which simplifies the process and reduces the need for multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, Cu(I) salts, and tert-butyl hydroperoxide (TBPB). These reactions are typically carried out under nitrogen atmosphere at elevated temperatures .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(3S)-3-amino-8-methoxy-1-methyl-4,5-dihydro-3H-pyrido[4,3-b]azepin-2-one

InChI

InChI=1S/C11H15N3O2/c1-14-9-5-10(16-2)13-6-7(9)3-4-8(12)11(14)15/h5-6,8H,3-4,12H2,1-2H3/t8-/m0/s1

InChI Key

YKOXIJUVGBARRQ-QMMMGPOBSA-N

Isomeric SMILES

CN1C2=CC(=NC=C2CC[C@@H](C1=O)N)OC

Canonical SMILES

CN1C2=CC(=NC=C2CCC(C1=O)N)OC

Origin of Product

United States

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